![molecular formula C19H25ClF3NO2 B2979140 2-Chloro-N-(cyclooctylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide CAS No. 1397194-97-6](/img/structure/B2979140.png)
2-Chloro-N-(cyclooctylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(cyclooctylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide, also known as CR845, is a novel kappa opioid receptor agonist with potential therapeutic applications. In recent years, there has been growing interest in the pharmacological properties of CR845 due to its potential as a non-addictive pain medication.
Mécanisme D'action
2-Chloro-N-(cyclooctylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide acts as a selective kappa opioid receptor agonist. Kappa opioid receptors are located in the brain and spinal cord and are involved in the regulation of pain, mood, and addiction. Activation of kappa opioid receptors by this compound results in the inhibition of pain signaling pathways and the release of endogenous opioids, such as dynorphins, which further modulate pain perception.
Biochemical and Physiological Effects
This compound has been shown to produce analgesic effects in a variety of preclinical pain models, including inflammatory pain, neuropathic pain, and postoperative pain. In addition, this compound has been shown to produce anti-inflammatory effects and to modulate the immune system. These effects are thought to be mediated by the activation of kappa opioid receptors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-Chloro-N-(cyclooctylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide is its selectivity for kappa opioid receptors, which reduces the risk of side effects associated with non-specific activation of other opioid receptors. However, one limitation of this compound is its poor bioavailability, which can make it difficult to achieve therapeutic levels in vivo. In addition, the effects of this compound may be influenced by factors such as age, sex, and genetic variability.
Orientations Futures
There are several potential future directions for research on 2-Chloro-N-(cyclooctylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide. One area of interest is the development of more efficient synthesis methods to improve the bioavailability of the drug. Another area of interest is the investigation of the potential of this compound as a treatment for addiction, as kappa opioid receptors have been implicated in the regulation of drug-seeking behavior. Finally, further research is needed to better understand the biochemical and physiological effects of this compound and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-Chloro-N-(cyclooctylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide involves the reaction of 4-methoxy-3-(trifluoromethyl)aniline with cyclooctylmethyl chloride to form N-(cyclooctylmethyl)-4-methoxy-3-(trifluoromethyl)aniline. This intermediate is then reacted with chloroacetyl chloride to form this compound. The final product is obtained by recrystallization from ethanol.
Applications De Recherche Scientifique
2-Chloro-N-(cyclooctylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide has been the subject of extensive research due to its potential as a non-addictive pain medication. In preclinical studies, this compound has been shown to produce analgesic effects without the development of tolerance or dependence. This makes it a promising alternative to traditional opioid medications, which are associated with a high risk of addiction and overdose.
Propriétés
IUPAC Name |
2-chloro-N-(cyclooctylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClF3NO2/c1-26-17-10-9-15(11-16(17)19(21,22)23)24(18(25)12-20)13-14-7-5-3-2-4-6-8-14/h9-11,14H,2-8,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMJIOFLVMOXII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N(CC2CCCCCCC2)C(=O)CCl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

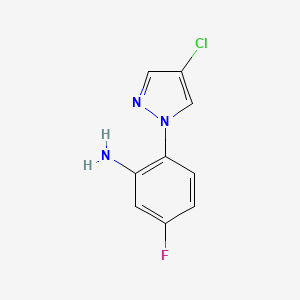
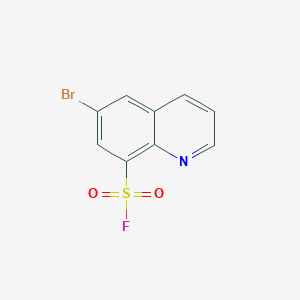
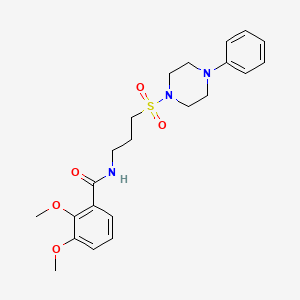
![Methyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfide](/img/structure/B2979060.png)

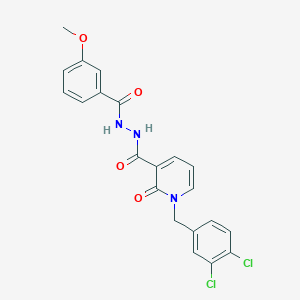
![4-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2979064.png)
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-fluorobenzamide](/img/structure/B2979067.png)
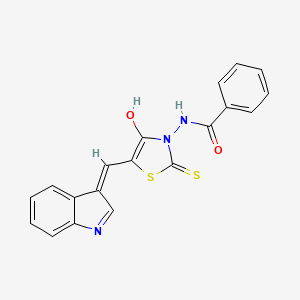

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2979074.png)

![1-[3-(5-Methyl-1,3,4-oxadiazol-2-yl)-3,4-dihydro-1H-isoquinolin-2-yl]prop-2-en-1-one](/img/structure/B2979077.png)
![5-methyl-3-phenyl-N-(pyridin-4-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2979078.png)